molecular formula C10H14ClN3O B14910419 (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol

(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol

Cat. No.: B14910419
M. Wt: 227.69 g/mol
InChI Key: OZUCVUBPSYYWCX-UHFFFAOYSA-N
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Description

(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a hydroxymethyl group and at the 1-position with a 6-chloropyrazine moiety. This compound is of interest in medicinal chemistry due to the prevalence of piperidine and pyrazine scaffolds in bioactive molecules.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

[1-(6-chloropyrazin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C10H14ClN3O/c11-9-4-12-5-10(13-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2

InChI Key

OZUCVUBPSYYWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC(=N2)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 6-chloropyrazine with piperidine derivatives under controlled conditions. One common method involves the use of anhydrous solvents and reagents to ensure high purity and yield. For instance, 6-chloropyrazine can be reacted with piperidine in the presence of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloropyrazine moiety can be reduced to form different substituted pyrazines.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of substituted pyrazines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences arise from the substituents on the piperidine nitrogen and the aryl/heteroaryl groups. Below is a comparative table:

Compound Name Substituent on Piperidine N-Atom Molecular Weight (g/mol) Physical State Key Features Evidence ID
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol 6-Chloropyrazine Not explicitly provided Not reported Electron-withdrawing Cl; potential for hydrogen bonding via pyrazine N-atoms -
[1-(4-Chlorophenyl)piperidin-3-yl]methanol 4-Chlorophenyl 225.72 Oil Lipophilic due to aryl-Cl; lower polarity
[1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol 3-Chloroquinoxaline 277.75 Solid (assumed) Quinoxaline core may enable π-π stacking; higher molecular weight
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol 3-Nitropyridine Not explicitly provided Not reported Nitro group enhances electrophilicity; potential redox activity
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methylbenzyl 219.32 Not reported Electron-donating methyl group; increased hydrophobicity
(2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h) 4-Methoxyphenyl + 3-chlorophenyl 332.14 Solid (assumed) Chiral centers; methoxy group improves solubility

Physicochemical and Stereochemical Properties

  • Solubility: Compounds with polar substituents (e.g., methoxy in 7h ) exhibit improved aqueous solubility compared to lipophilic analogs like [1-(4-chlorophenyl)piperidin-3-yl]methanol (oil, ).
  • Chirality : Enantiomeric excess (88–89% ee) in compounds like 7h highlights the importance of stereochemistry in biological interactions .
  • Stability : Nitro-substituted derivatives (e.g., ) may exhibit instability under reducing conditions, whereas chlorinated analogs (e.g., ) are generally more inert.

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